Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate
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Overview
Description
Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate is an organic compound with the molecular formula C10H14N2O2. It is a derivative of propanoic acid, featuring an amino group and a pyridin-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate typically involves the reaction of pyridine-2-carboxaldehyde with methyl 3-aminopropanoate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted compounds .
Scientific Research Applications
Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate involves its interaction with specific molecular targets. The amino group and pyridin-2-ylmethyl group play crucial roles in its binding to target molecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 2-amino-3-(4-pyridinyl)propanoate
- Ethyl 3-{[(1-ethyl-2-pyrrolidinyl)methyl]amino}propanoate
Uniqueness
Methyl 3-amino-2-(pyridin-2-ylmethyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H14N2O2/c1-14-10(13)8(7-11)6-9-4-2-3-5-12-9/h2-5,8H,6-7,11H2,1H3 |
InChI Key |
IYVDVXMKXBZYBW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=N1)CN |
Origin of Product |
United States |
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